Physicochemical Properties vs. 4-Methyl-5-nitro-1H-indole
The presence of an N1-methyl group in the target compound (CAS 143797-99-3) confers a distinct physicochemical profile compared to its closest analog, 4-methyl-5-nitro-1H-indole, which lacks this N-alkylation. This structural difference results in quantifiable changes in key computed descriptors that are critical for drug design. Specifically, the target compound exhibits a higher molecular weight of 190.20 g/mol, compared to 176.17 g/mol for the analog . This difference is significant for SAR studies where lipophilicity and hydrogen bonding capacity are key parameters.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 190.20 g/mol |
| Comparator Or Baseline | 4-methyl-5-nitro-1H-indole: 176.17 g/mol |
| Quantified Difference | 14.03 g/mol higher |
| Conditions | Computed molecular weight based on molecular formula (C10H10N2O2 vs C9H8N2O2) |
Why This Matters
A higher molecular weight and increased lipophilicity due to N-methylation can improve membrane permeability and metabolic stability, which are crucial factors when selecting a building block for lead optimization in medicinal chemistry.
